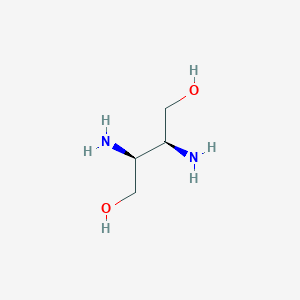
(2S,3S)-2,3-Diaminobutane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2,3-Diaminobutane-1,4-diol, also known as this compound, is a useful research compound. Its molecular formula is C4H12N2O2 and its molecular weight is 120.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
(2S,3S)-2,3-Diaminobutane-1,4-diol is widely used as a chiral auxiliary in asymmetric synthesis. Its unique stereochemistry allows for the selective formation of enantiomers in various chemical reactions.
Key Reactions :
- Asymmetric Alkylation : DABD can facilitate the synthesis of chiral amines through alkylation reactions.
- Formation of Chiral Ligands : It serves as a precursor for synthesizing novel chiral ligands used in catalysis.
Medicinal Chemistry
Research has indicated that DABD exhibits potential therapeutic properties. Its structure allows it to interact with biological molecules, making it a candidate for drug development.
Case Study :
A study published in the Journal of Medicinal Chemistry explored the use of DABD derivatives in developing inhibitors for specific enzymes involved in cancer metabolism. The results demonstrated enhanced selectivity and potency compared to existing inhibitors .
Materials Science
DABD has been investigated for its role in the synthesis of metal complexes that exhibit unique properties.
Key Findings :
- Stabilization of Pd(III) Complexes : Research showed that DABD could stabilize palladium(III) complexes at high temperatures (up to 443 K), which is significant for catalysis and materials applications .
- Hydrogen Bonding Networks : The compound's ability to form multiple hydrogen bonds enhances its utility in creating stable materials with desirable mechanical properties .
Data Table: Comparative Analysis of Applications
Case Study 1: Asymmetric Synthesis
In a study focused on synthesizing chiral amines, DABD was employed as a chiral auxiliary to achieve high enantiomeric excess (ee) in the final product. The reaction conditions were optimized to enhance yield and selectivity.
Case Study 2: Metal Complexes
Research conducted on palladium complexes revealed that using DABD significantly improved thermal stability and catalytic activity. The findings suggest potential applications in industrial catalysis where high-temperature processes are required.
Propiedades
Número CAS |
151630-98-7 |
|---|---|
Fórmula molecular |
C4H12N2O2 |
Peso molecular |
120.15 g/mol |
Nombre IUPAC |
(2S,3S)-2,3-diaminobutane-1,4-diol |
InChI |
InChI=1S/C4H12N2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2,5-6H2/t3-,4-/m1/s1 |
Clave InChI |
JOINEDRPUPHALH-QWWZWVQMSA-N |
SMILES |
C(C(C(CO)N)N)O |
SMILES isomérico |
C([C@H]([C@@H](CO)N)N)O |
SMILES canónico |
C(C(C(CO)N)N)O |
Sinónimos |
(2S,3S)-2,3-DIAMINOBUTANE-1,4-DIOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















